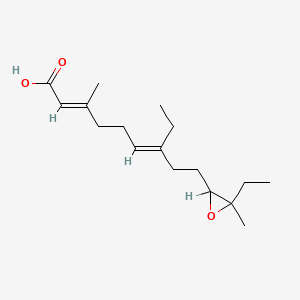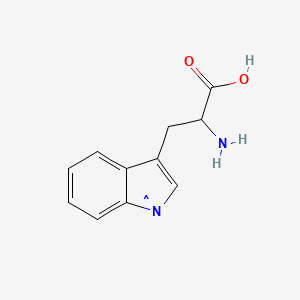
Tryptophan radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophanyl radical is an alpha-amino-acid radical derived from tryptophan. It derives from a tryptophan. It is a conjugate base of a tryptophanyl radical cation.
Applications De Recherche Scientifique
Enzymatic Transformations
Tryptophan lyase (NosL) is a key enzyme that catalyzes the transformation of l-tryptophan into 3-methyl-2-indolic acid, a vital component in antibiotic biosynthesis. This process demonstrates the versatility of the 5'-deoxyadenosyl radical in chemical transformations, highlighting the radical's role in enzymatic processes (Bhandari, Fedoseyenko, & Begley, 2016).
Role in Electron Transfer and Catalytic Processes
The tryptophan radical is significant in biological electron transfer and catalytic reactions. Resonance Raman and other spectroscopic studies on azurin mutants provide insights into the structural differences between neutral tryptophan and its oxidized radical counterpart, underscoring the radical's role in electron transfer within proteins (Shafaat, Leigh, Tauber, & Kim, 2009).
Photochemical Functionalization in Peptides
A novel photochemical method leverages the unique photoactivity of tryptophan radicals for chemoselective radical functionalization of tryptophan-containing peptides. This process showcases the radical's utility in bioorthogonal chemistry and peptide modification (Laroche, Tang, Archer, Di Sanza, & Melchiorre, 2021).
Understanding Radical Behavior in Different Environments
Investigating tryptophan radicals in different environments, such as the hydrophobic core of azurin, helps in understanding the effects of protein environment on radical properties. This knowledge is crucial for comprehending electron transfer mechanisms in biological systems (Shafaat, Leigh, Tauber, & Kim, 2010).
Comparative Studies in Ribonucleotide Reductase
Studies comparing tryptophan and tyrosine radicals in ribonucleotide reductase illuminate the electronic structures of protein-associated neutral tryptophan free radicals, essential for understanding their role in radical transfer pathways and redox reactions in enzymes (Bleifuss et al., 2001).
Propriétés
Nom du produit |
Tryptophan radical |
|---|---|
Formule moléculaire |
C11H11N2O2 |
Poids moléculaire |
203.22 g/mol |
InChI |
InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15) |
Clé InChI |
UMQXPTSGLUXAQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



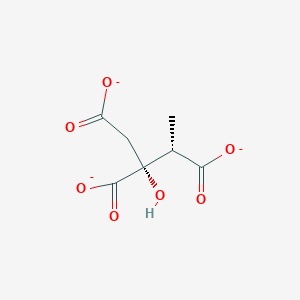

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
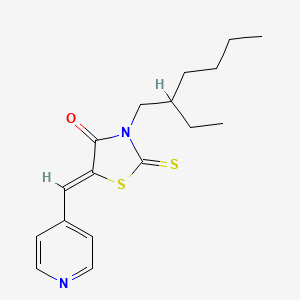


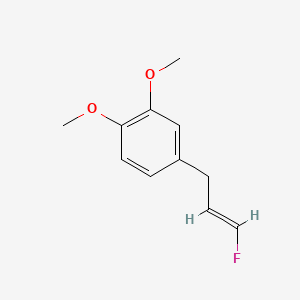
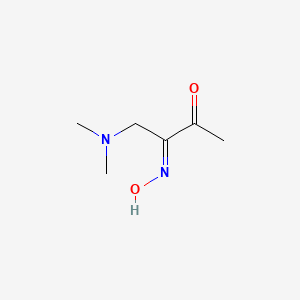
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)

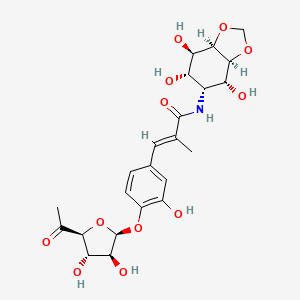
![5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1237787.png)
